molecular formula C4H4BrN3 B112752 6-Bromopyrazin-2-amine CAS No. 54237-53-5

6-Bromopyrazin-2-amine

Cat. No.: B112752
CAS No.: 54237-53-5
M. Wt: 174 g/mol
InChI Key: SBBQFRYIMUUNFT-UHFFFAOYSA-N
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Description

6-Bromopyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine ring substituted with a bromine atom at position 6 and an amine group at position 2 (CAS: 74290-68-9) . It is a key intermediate in medicinal chemistry and material science, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound’s reactivity stems from the electron-withdrawing bromine and the nucleophilic amine group, enabling diverse functionalization pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromopyrazin-2-amine typically involves the bromination of pyrazin-2-amine. One common method includes the reaction of pyrazin-2-amine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 6th position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product is achieved through crystallization or chromatography techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromopyrazin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or hydrazines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.

    Oxidation Reactions: Products include nitro or nitroso derivatives of pyrazine.

    Reduction Reactions: Products include reduced forms such as hydrazines or primary amines.

Scientific Research Applications

Chemistry

6-Bromopyrazin-2-amine serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including:

  • Substitution Reactions : The bromine atom can undergo nucleophilic substitution, facilitating the formation of new compounds where bromine is replaced by other nucleophiles such as amines or alcohols .
  • Condensation Reactions : The amino group can react with carbonyl compounds to form imines or Schiff bases, which are important intermediates in organic synthesis .
  • Metalation Reactions : The amino group can coordinate with metal ions, leading to the formation of metal complexes that are useful in catalysis and material science .

Research indicates that this compound exhibits potential biological activities, particularly in the context of drug development:

  • Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity : Preliminary investigations have focused on its ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazine compounds have shown promising results in inhibiting tumor growth and angiogenesis in vitro and in vivo models .

Medicinal Applications

The compound is under investigation for its therapeutic potential:

  • Drug Development : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Its structural modifications may enhance its bioavailability and selectivity towards specific biological targets .

Industrial Applications

In industrial settings, this compound is utilized as an intermediate in the production of specialty chemicals. Its role as a precursor in synthesizing agrochemicals and pharmaceuticals highlights its importance in chemical manufacturing processes.

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. The findings indicated that certain modifications to the compound significantly enhanced its inhibitory effects on cell proliferation. For example, a modified derivative showed an IC50_{50} value of 4.64 µM against Jurkat cells, demonstrating substantial growth suppression over time .

Case Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, suggesting its potential for development into a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Bromopyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Analogues

3,5-Dibromo-6-methylpyrazin-2-amine

  • Structure : Pyrazine ring with bromine at positions 3 and 5, a methyl group at position 6, and an amine at position 2.
  • CAS : 74290-66-7 .
  • Molecular Formula : C₅H₅Br₂N₃.
  • Molecular Weight : 266.92 g/mol.
  • Methyl group enhances lipophilicity, which may improve membrane permeability in biological applications .

5-Bromo-6-chloropyrazin-2-amine

  • Structure : Pyrazine with bromine (position 5), chlorine (position 6), and amine (position 2).
  • Synonyms: 2-Amino-5-bromo-6-chloropyrazine .
  • Dual halogen substitution expands utility in synthesizing polychlorinated/brominated heterocycles for agrochemicals .

6-Bromo[1,2,4]triazolo[1,5-a]pyrazin-2-amine

  • Structure : Triazole ring fused to pyrazine, with bromine at position 6 and amine at position 2.
  • CAS: Not explicitly listed; referenced in synthesis protocols .
  • Increased ring complexity may limit solubility but improve target specificity in drug design .

Pyridine-Based Analogues

6-Bromo-5-methylpyridin-2-amine

  • Structure : Pyridine ring with bromine (position 6), methyl (position 5), and amine (position 2).
  • CAS : 89466-17-1 .
  • Molecular Formula : C₆H₇BrN₂.
  • Key Differences :
    • Pyridine’s lower electron density compared to pyrazine affects aromatic substitution patterns.
    • Methyl group at position 5 may sterically hinder reactions at adjacent positions .

6-Bromo-2-fluoropyridin-3-amine

  • Structure : Pyridine with bromine (position 6), fluorine (position 2), and amine (position 3).
  • CAS : 850220-97-2 .
  • Key Differences :
    • Fluorine’s strong electron-withdrawing effect increases acidity of the amine group, altering reactivity in amidation or acylation reactions.
    • Meta-substitution pattern (bromine and amine) may influence binding in receptor-targeted therapies .

5-Bromo-6-methoxypyridin-3-amine

  • Structure : Pyridine with bromine (position 5), methoxy (position 6), and amine (position 3).
  • CAS : 53242-18-5 .
  • Applications in synthesizing fluorescent dyes or ligands for metal coordination .

Research and Application Insights

  • 6-Bromopyrazin-2-amine : Preferred in isotopic labeling for tracer studies due to CIL’s high-purity synthesis .
  • 3,5-Dibromo-6-methylpyrazin-2-amine : Used in polymer chemistry to create brominated flame retardants .
  • 5-Bromo-6-chloropyrazin-2-amine: Key intermediate in antitrypanosomal agents, as demonstrated in recent drug discovery campaigns .
  • Pyridine Analogues : Broader applications in optoelectronics due to pyridine’s coordination versatility .

Biological Activity

6-Bromopyrazin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by its bromine substitution on the pyrazine ring, which plays a crucial role in its biological activity. The compound can be represented as follows:

C4H4BrN3\text{C}_4\text{H}_4\text{BrN}_3

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been reported to affect cell cycle progression and induce apoptosis in treated cells.
  • Interaction with Enzymes :
    • The compound has demonstrated binding affinity to matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis. Computational docking studies suggest that this compound interacts effectively with MMP-2 and MMP-9, potentially inhibiting their activities .

Anticancer Activity

A detailed study evaluated the anticancer properties of this compound against various cancer cell lines, including HeLa (cervical cancer) and Jurkat (T-cell leukemia). The results are summarized in Table 1.

Cell Line IC50 (µM) Viable Cells (%) at 10 µM (48h) Viable Cells (%) at 20 µM (72h)
HeLa9.22 ± 0.1746.7721.64
JurkatN/AN/AN/A

Key Findings :

  • At a concentration of 10 µM, the compound significantly reduced the viability of HeLa cells after 48 hours.
  • The IC50 value indicates that the compound is effective at low concentrations, suggesting potential for further development as an anticancer agent.

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with this compound altered the distribution of cells across different phases of the cell cycle. Notably:

  • At a concentration of 20 µM, there was a significant accumulation of cells in the sub-G1 phase, indicating apoptosis.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on HeLa Cells :
    • A recent study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM .
  • Mechanistic Insights :
    • Molecular dynamics simulations indicated that the compound maintains stable interactions with target enzymes over time, reinforcing its potential as an effective inhibitor in cancer therapy .
  • Comparative Analysis :
    • Comparative studies with standard anticancer drugs showed that while Avastin allowed for higher percentages of viable cells at similar concentrations, this compound exhibited superior growth inhibition over extended incubation periods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromopyrazin-2-amine, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of pyrazin-2-amine derivatives or through substitution reactions. A representative method involves:

  • Bromination : Reacting pyrazin-2-amine with brominating agents (e.g., HBr/NaNO₂) at 0°C in THF, followed by quenching with ice-cold water and purification via flash column chromatography (SiO₂, PE/EA 20:1) to yield ~79% product .
  • Substitution : Halogen exchange or nucleophilic aromatic substitution (SNAr) using precursors like 6-chloropyrazin-2-amine and LiBr in polar aprotic solvents (DMF or DMSO) at elevated temperatures (80–100°C).

Key factors :

  • Temperature control (0–5°C for bromination prevents side reactions like diazonium salt decomposition).
  • Solvent polarity (THF vs. DMF) affects reaction kinetics and regioselectivity.
  • Column chromatography conditions (C18 columns improve separation of polar intermediates) .

Q. What spectroscopic techniques are used to characterize this compound, and what are the diagnostic signals?

  • ¹³C NMR : Peaks at δ 146–136 ppm for aromatic carbons adjacent to bromine and amine groups, with splitting patterns confirming substitution positions .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 188.03 (C₄H₅BrN₃), with isotopic patterns matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br).
  • IR : N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~550 cm⁻¹) .

Validation : Compare with literature data for analogous bromopyrazines (e.g., 5-Bromo-N-methylpyrazin-2-amine) to confirm structural consistency .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Building block : Used to synthesize fused heterocycles (e.g., imidazo[1,2-a]pyrazines) via Buchwald-Hartwig amination or Suzuki-Miyaura coupling .
  • Bioactivity screening : Serves as a precursor for kinase inhibitors or antimicrobial agents due to its electron-deficient aromatic core, which enhances binding to ATP pockets .

Example : Reaction with benzofuran-2-boronic acid forms imidazo-phthalazine derivatives with potential anticancer activity .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound derivatives?

  • DFT calculations : Predict regioselectivity in SNAr reactions by analyzing charge distribution (e.g., Fukui indices) at pyrazine ring positions.
  • Transition state modeling : Compare energy barriers for bromination vs. chlorination to guide reagent selection .

Case study : Simulations show bromination at the 6-position is favored over 5-position due to lower activation energy (ΔΔG‡ = 2.3 kcal/mol) in THF .

Q. What strategies mitigate contradictions in reported biological activity data for this compound analogs?

  • Batch variability : Impurities (e.g., residual Pd in cross-coupled products) can skew bioassay results. Use ICP-MS to quantify Pd levels (<10 ppm) .
  • Solubility effects : Poor aqueous solubility may lead to false negatives. Optimize formulations using co-solvents (e.g., DMSO/PEG 400) and validate with HPLC-UV .

Example : Discrepancies in IC₅₀ values for a kinase inhibitor (1.2 μM vs. 3.8 μM) were traced to differences in DMSO concentration during assays .

Q. How does steric and electronic tuning of this compound impact its reactivity in metal-catalyzed couplings?

  • Steric effects : Bulky substituents at the 3-position hinder Pd-catalyzed cross-coupling (e.g., Suzuki reactions), reducing yields by ~40% .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at the 5-position accelerate SNAr reactions with amines (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for unsubstituted analogs) .

Q. What are the stability challenges for this compound under storage and reaction conditions?

  • Light sensitivity : Degrades via radical pathways under UV light (t₁/₂ = 72 hours vs. 480 hours in dark storage at 4°C) .
  • Thermal decomposition : Above 150°C, debromination occurs, forming pyrazin-2-amine (GC-MS confirmation) .

Mitigation : Store under argon at –20°C and use amber vials for light-sensitive reactions .

Q. How can structural analogs of this compound be designed to enhance metabolic stability?

  • Deuterium incorporation : Replace H at the 4-position with D to slow CYP450-mediated oxidation (e.g., t₁/₂ increased from 2.1 to 4.7 hours in human liver microsomes) .
  • Fluorine substitution : Introduce -CF₃ at the 5-position to block oxidative metabolism while maintaining lipophilicity (LogP = 1.8 vs. 1.5 for parent compound) .

Methodological Guidelines

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Analytical validation : Use tandem MS/MS for trace impurity profiling .
  • Data reporting : Include Rf values (TLC), NMR acquisition parameters (e.g., 400 MHz, CDCl₃), and purity thresholds (>95% by HPLC) .

Properties

IUPAC Name

6-bromopyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-3-1-7-2-4(6)8-3/h1-2H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBBQFRYIMUUNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507102
Record name 6-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54237-53-5
Record name 6-Bromopyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-bromopyrazine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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